tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate
Description
tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is a pyrrole-derived compound featuring a tert-butyl carbamate protecting group and an iodine substituent at the 4-position of the partially saturated pyrrole ring. Its synthesis involves a one-pot Sonogashira coupling reaction, yielding a colorless solid with a melting point of 71–72°C and a 73% isolated yield. Structural confirmation is achieved via NMR (¹H, ¹³C), IR, mass spectrometry, and elemental analysis . The iodine substituent enhances reactivity in cross-coupling reactions, making it valuable in pharmaceutical synthesis, particularly for kinase inhibitors .
Properties
CAS No. |
1196146-93-6 |
|---|---|
Molecular Formula |
C9H14INO2 |
Molecular Weight |
295.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include tert-butyl 4-azido-2,3-dihydro-1H-pyrrole-1-carboxylate, tert-butyl 4-thio-2,3-dihydro-1H-pyrrole-1-carboxylate, etc.
Oxidation Products: Various oxidized derivatives of the pyrrole ring.
Reduction Products: Deiodinated tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceutical compounds that target specific biological pathways.
Industry: The compound finds applications in the development of agrochemicals and materials science. It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate depends on its specific application In general, the compound can interact with various molecular targets through its functional groups
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-Methyl-2,3-dihydro-1H-pyrrole-1-carboxylate (172e)
- Substituent : Methyl group.
- Synthesis: Prepared in three steps from 3-methyl-2-pyrrolidinone. Boc protection with (Boc)₂O (82% yield), DIBAL-H reduction, and TFAA-mediated dehydration (63% overall yield) .
- Applications : Used in photooxygenation studies due to its stability under visible-light conditions .
- Key Difference : The electron-donating methyl group reduces electrophilic reactivity compared to the iodo analog.
tert-Butyl 4-Formyl-2,3-dihydro-1H-pyrrole-1-carboxylate
- Substituent : Formyl group.
- Molecular Formula: Reported as C₁₈H₃₀BNO₅ in , though this likely includes a boronate ester moiety. The expected formula for the formyl derivative is C₁₀H₁₃NO₃ (MW 195.21).
- Applications : The formyl group enables nucleophilic additions or condensations, useful for further functionalization .
- Key Difference : The electron-withdrawing formyl group increases electrophilicity at the 4-position.
tert-Butyl 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- Substituent : Boronic ester.
- Molecular Formula: C₁₄H₂₄BNO₄ (MW 295.19) .
- Applications : Facilitates Suzuki-Miyaura cross-couplings for C–C bond formation.
- Key Difference : The boronic ester group is less reactive as a leaving group compared to iodine but enables coupling with aryl halides .
Comparative Data Table
*Note: lists an incongruent molecular formula (C₁₈H₃₀BNO₅), suggesting possible data misalignment.
Research Findings and Trends
- Iodo Derivative: Superior in cross-coupling reactions (e.g., Sonogashira) due to iodine’s leaving-group ability, critical for constructing bioactive molecules .
- Methyl Derivative : Stability under photochemical conditions makes it ideal for mechanistic studies .
- Boronic Ester : Complementary to the iodo compound in Suzuki reactions, enabling diverse aryl/heteroaryl couplings .
- Formyl Derivative : Serves as a versatile intermediate for further derivatization (e.g., hydrazone formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
